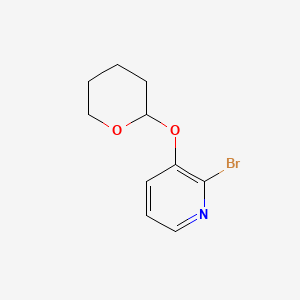

2-Bromo-3-(tétrahydro-2-pyranyloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a tetrahydro-2-pyranyloxy group is attached at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science:

Mécanisme D'action

Target of Action

Similar compounds such as 2-bromo-3-methoxypyridine are used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors .

Mode of Action

Biochemical Pathways

It’s known that the latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .

Result of Action

As a reagent in organic synthesis, it contributes to the formation of desired products.

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The general steps are as follows:

Bromination: 3-Hydroxypyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to yield 2-bromo-3-hydroxypyridine.

Industrial Production Methods

Industrial production of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridine derivatives.

Deprotection: The tetrahydro-2-pyranyloxy group can be removed under acidic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

Deprotection: Acidic conditions using hydrochloric acid or sulfuric acid in aqueous or organic solvents.

Major Products Formed

Substituted Pyridine Derivatives: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

3-Hydroxypyridine: Upon deprotection, 3-hydroxypyridine is regenerated.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a tetrahydro-2-pyranyloxy group.

2-Bromo-3-ethoxypyridine: Similar structure but with an ethoxy group instead of a tetrahydro-2-pyranyloxy group.

2-Bromo-3-hydroxypyridine: The precursor to 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine, with a hydroxyl group instead of a tetrahydro-2-pyranyloxy group.

Uniqueness

2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine is unique due to the presence of the tetrahydro-2-pyranyloxy group, which serves as a protecting group for the hydroxyl functionality. This allows for selective reactions at the bromine site without interference from the hydroxyl group, making it a valuable intermediate in multi-step organic synthesis .

Propriétés

IUPAC Name |

2-bromo-3-(oxan-2-yloxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVQJPQYTUJVQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=C(N=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536700 |

Source

|

| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93560-60-2 |

Source

|

| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)